molecular formula C11H13N3O4S B5213887 3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile

3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile

Cat. No.: B5213887
M. Wt: 283.31 g/mol
InChI Key: PZPNMEZDCRMOKE-UHFFFAOYSA-N
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Description

3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile is a complex organic compound with a unique structure that includes a nitrile group, a nitro group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile typically involves multiple steps. One common method includes the nitration of N-methyl-4-methylsulfonylaniline, followed by a reaction with acrylonitrile under specific conditions. The nitration step requires concentrated nitric acid and sulfuric acid, while the subsequent reaction with acrylonitrile is typically carried out in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-4-methylsulfonylaniline, while oxidation can produce various nitro derivatives.

Scientific Research Applications

3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing various biochemical pathways. The sulfonyl group can interact with proteins and enzymes, potentially altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-methylsulfonylaniline
  • 2-nitro-4-methylsulfonylaniline
  • 4-methylsulfonyl-2-nitroaniline

Uniqueness

3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-13(7-3-6-12)10-5-4-9(19(2,17)18)8-11(10)14(15)16/h4-5,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPNMEZDCRMOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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